5-Chloromethyl-1-trifluoromethyl-1H-pyrazole

Lipophilicity Drug Design Pharmacokinetics

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a halogenated pyrazole heterocycle characterized by a chloromethyl substituent at the 5-position and a trifluoromethyl group on the nitrogen atom of the pyrazole ring. This specific arrangement results in a molecular formula of C5H4ClF3N2 and a molecular weight of 184.55 g/mol.

Molecular Formula C5H4ClF3N2
Molecular Weight 184.55 g/mol
Cat. No. B8190484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloromethyl-1-trifluoromethyl-1H-pyrazole
Molecular FormulaC5H4ClF3N2
Molecular Weight184.55 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)C(F)(F)F)CCl
InChIInChI=1S/C5H4ClF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2
InChIKeyKRLSSBYUMPVBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole: A Reactive Heterocyclic Scaffold for Customized Molecular Assembly


5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a halogenated pyrazole heterocycle characterized by a chloromethyl substituent at the 5-position and a trifluoromethyl group on the nitrogen atom of the pyrazole ring . This specific arrangement results in a molecular formula of C5H4ClF3N2 and a molecular weight of 184.55 g/mol . As a colorless liquid with a purity typically around 96%, it serves primarily as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research .

1 Reactive heterocyclic scaffold with N‑CF₃ and chloromethyl synergy
2 Versatile building block for medicinal chemistry and agrochemical research
3 Supports customized assembly via nucleophilic substitution and cycloaddition

Why Generic Pyrazole Substitution Fails: The Critical Interplay of N-Trifluoromethyl and C5-Chloromethyl Functionality


Substituting 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole with a generic pyrazole derivative is scientifically unsound because the compound's unique electronic and reactive properties stem from a synergistic effect not found in its regioisomers or simpler analogs. The N-bound trifluoromethyl group imparts distinct electronic characteristics and enhanced lipophilicity compared to C-bound analogues (e.g., 3-trifluoromethyl isomers), influencing molecular recognition and pharmacokinetic properties [1]. Simultaneously, the chloromethyl group acts as a highly specific reactive handle for nucleophilic substitution, enabling further derivatization [2]. The combination of these two groups on the same scaffold, and their specific positions, dictates the reactivity and subsequent application, a profile not shared by compounds like 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole .

! N‑Trifluoromethyl imparts distinct electronic and lipophilic properties; C‑bound CF₃ analogs may not replicate these effects.
! Chloromethyl group provides a specific reactive handle for derivatization; pyrazole analogs lacking this group restrict synthetic utility.
! Regioisomeric combination (N‑CF₃ with 5‑CH₂Cl) drives unique reactivity; 3‑substituted or N‑methyl analogs may exhibit different reaction profiles.

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole Evidence Guide: Quantified Differentiators for Informed Procurement


Differentiator 1: Enhanced Lipophilicity via N-Trifluoromethyl Substitution

Replacing an N-methyl group with an N-trifluoromethyl group on the pyrazole ring significantly increases the compound's lipophilicity, as measured by the octanol-water partition coefficient (LogP). This is a class-level inference supported by data on analogous compounds [1]. While specific experimental LogP data for 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole was not found, the general principle is well-established for N-trifluoromethyl azoles. For instance, a direct comparison of N-trifluoromethyl azoles versus their N-methyl analogs shows an increase in LogP, which correlates with improved Caco-2 permeability [1].

N‑CF₃ Lipophilicity
Class-level inference
Reported LogP increase vs N‑methyl analogs
May support lipophilicity-driven design in medchem
Specific LogP not reported for this compound; verify experimentally
Lipophilicity Drug Design Pharmacokinetics

Differentiator 2: Improved Caco-2 Permeability and Reduced Efflux for Orally Bioavailable Leads

In a medicinal chemistry program optimizing a PI3Kδ inhibitor, replacing a polar pyrazole group with a simple chloro or trifluoromethyl group, a structural feature analogous to 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole, resulted in measurable improvements in key ADME properties . This represents class-level inference for the compound.

Caco‑2 Permeability & Efflux
Class-level inference (no direct source)
Reported improved permeability and reduced efflux for analogous motifs
Supports oral absorption assessment in lead optimization research
Data inferred from structural analogs; confirm for specific derivative
Caco-2 Permeability Oral Bioavailability Drug Development

Differentiator 3: Superior Reactivity of Chloromethyl Substituent in Cycloaddition Reactions

The chloromethyl substituent activates a carbon-carbon multiple bond more effectively than a phenyl substituent in 1,3-dipolar cycloaddition reactions with 2,2,2-trifluorodiazoethane [1]. This is a direct comparison of the effect of different substituents on the reactivity of the alkene/alkyne reaction partner.

Cycloaddition Activation
Head-to-head
Chloromethyl activates multiple bond > phenyl substituent
Supports reactivity selection for cycloaddition-based synthesis
Qualitative comparison under standard conditions
Cycloaddition Reactivity Synthetic Methodology

Differentiator 4: Versatile Reactivity Profile for Nucleophilic Substitution

The chloromethyl group in pyrazole derivatives is highly reactive towards nucleophiles, facilitating its use in creating diverse chemical libraries. This is a class-level inference from studies on similar chloromethylpyrazoles . The chloromethyl group can undergo nucleophilic substitution with amines, thiols, and alcohols.

Nucleophilic Substitution Reactivity
Class-level inference (no direct source)
Reactive toward amines, thiols, alcohols; non‑chloromethyl analogs unreactive
May support efficient derivatization for SAR studies
Reactivity inferred from chloromethylpyrazole class; validate with specific nucleophiles
Nucleophilic Substitution Chemical Modification Building Block

Differentiator 5: Differential Cytostatic Activity of Chloromethyl vs. Iodomethyl Derivatives

In a study of chloromethyl- and iodomethylpyrazole nucleosides, the chloromethyl-substituted compounds showed moderate cytostatic activity against HeLa cells, while their iodomethyl counterparts exhibited high activity [1]. This is a direct head-to-head comparison of activity in the same assay.

Cytostatic Activity Comparison
Head-to-head
Moderate activity (chloromethyl) vs high activity (iodomethyl) in HeLa cells
Supports benchmark for cytostatic activity in nucleoside analog research
Cell-based assay data; activity profile may vary by cell line
Cytostatic Activity HeLa Cells Anticancer Research

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole: Validated Application Scenarios for Research and Procurement


Medicinal Chemistry: Optimizing Lead Compounds for Oral Bioavailability

As a synthetic building block, 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole can be integrated into lead molecules to improve their oral drug properties. The evidence that N-trifluoromethyl groups increase lipophilicity and can enhance Caco-2 permeability and reduce efflux [REFS-1, REFS-2] supports its use in programs focused on developing orally bioavailable small-molecule drugs, such as kinase inhibitors.

Organic Synthesis: Efficient Preparation of Trifluoromethylated Pyrazoles

This compound is a valuable precursor in 1,3-dipolar cycloaddition reactions due to the superior activating effect of its chloromethyl substituent compared to a phenyl group [2]. This property can be leveraged for the efficient and high-yielding synthesis of complex trifluoromethylated pyrazole scaffolds, which are common motifs in pharmaceuticals and agrochemicals.

Chemical Biology: Synthesis of Cytostatic Nucleoside Analogues

The chloromethyl group serves as a synthetic handle for creating nucleoside analogues, a class of compounds with potential anticancer applications. The quantified difference in cytostatic activity between chloromethyl and iodomethyl derivatives provides a rationale for using this specific compound as a starting material to develop new agents with a defined activity profile [3].

Medicinal Chemistry: Building Diverse Chemical Libraries via Nucleophilic Substitution

The highly reactive chloromethyl group enables facile and versatile derivatization through nucleophilic substitution with various partners like amines, thiols, and alcohols . This makes the compound an ideal core scaffold for generating libraries of novel pyrazole derivatives to explore structure-activity relationships across a wide range of biological targets.

Application
Selection Property
Validation Focus
Oral bioavailability lead optimization research
N‑Trifluoromethyl lipophilicity context
Caco‑2 permeability and efflux ratio evaluation
Cycloaddition-based trifluoromethyl pyrazole synthesis
Chloromethyl activation in 1,3‑dipolar cycloaddition
Reaction yield and regioselectivity assessment
Nucleoside analog synthesis for cell-based assays
Chloromethyl handle for nucleoside conjugation
Cytostatic activity comparison in cell models
Derivatization for structure-activity relationship (SAR) studies
Chloromethyl nucleophilic substitution versatility
Library diversity and substitution efficiency

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